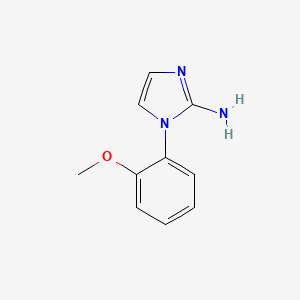

1-(2-Methoxyphenyl)-1H-imidazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)-1H-imidazol-2-amine is an organic compound characterized by the presence of an imidazole ring substituted with a 2-methoxyphenyl group

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

The exact mode of action of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine is currently unknown. Related compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This suggests that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine might interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Biochemical Pathways

Related compounds have been found to affect glutathione metabolism , suggesting that this compound might have a similar effect.

Pharmacokinetics

Related compounds have been found to have a biexponential decline in blood concentrations, with a mean initial half-life of 36 minutes and a terminal half-life of 231 minutes . The total blood clearance was 158.3 ml/min, and the volume of distribution was 5.2 liters . These properties could potentially influence the bioavailability of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine.

Result of Action

Related compounds have been found to induce changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . These changes suggest that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine might have similar effects on cells.

Action Environment

It’s worth noting that the synthesis of related compounds has been found to be influenced by factors such as the choice of solvent and the presence of catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine typically involves the reaction of 2-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of corresponding imidazole N-oxide.

Reduction: Formation of 1-(2-methoxyphenyl)-1H-imidazol-2-amine derivatives with reduced functional groups.

Substitution: Formation of halogenated derivatives of 1-(2-methoxyphenyl)-1H-imidazol-2-amine.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenyl)piperazine: Used in the synthesis of antihypertensive drugs like urapidil.

2-Methoxyphenyl isocyanate: Employed as a reagent for amine protection and deprotection sequences.

Uniqueness: 1-(2-Methoxyphenyl)-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazole ring allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Biologische Aktivität

1-(2-Methoxyphenyl)-1H-imidazol-2-amine, also known as Compound 8, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and parasitology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.21 g/mol

- Structure : The compound features an imidazole ring substituted with a 2-methoxyphenyl group, which is significant for its biological activity.

Antiparasitic Activity

Research indicates that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine exhibits notable antiparasitic properties, particularly against Leishmania mexicana, the causative agent of leishmaniasis. In vitro studies have demonstrated:

- IC50 Value : The compound shows an IC50 value in the micromolar range, indicating effective inhibition of L. mexicana arginase activity by 68.27%.

- Mechanism of Action : Ultrastructural studies reveal that the compound induces:

- Membrane blebbing

- Formation of autophagosomes

- Mitochondrial disorganization

- Production of reactive oxygen species (ROS), leading to apoptosis of the parasites.

These findings suggest that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine significantly reduces parasite load by approximately 71% in experimental models of cutaneous leishmaniasis.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties through the inhibition of lipoxygenases, enzymes involved in the metabolism of arachidonic acid which is crucial in inflammatory responses:

- Inhibition Mechanism : It effectively binds to the active sites of lipoxygenases, leading to significant inhibition of their enzymatic activity. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its antiparasitic and anti-inflammatory effects, the compound has shown promising antimicrobial activity:

- Testing Against Bacteria : The synthesized derivatives exhibited varying degrees of antibacterial activity against pathogens such as E. coli, Bacillus subtilis, and Staphylococcus aureus. For instance, some derivatives showed inhibition percentages exceeding 80% compared to standard antibiotics like ampicillin .

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine can be achieved through several methods, typically involving:

- Starting Materials : Use of imidazole derivatives and appropriate phenolic compounds.

- Reaction Conditions : Controlled temperature and solvent conditions to maximize yield and purity.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-imidazol-2-amine | C10H11N3O | Inhibits lipoxygenases; potential anti-inflammatory |

| 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine | C11H13N3O | Inhibitor of linoleate oxygenase; similar structure |

| 1-(4-Methoxyphenyl)-1H-imidazol-2-amine | C10H11N3O | Position of methoxy group affects biological activity |

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of imidazole derivatives, including 1-(2-Methoxyphenyl)-1H-imidazol-2-amine. For instance:

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIPGDNIIRFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.